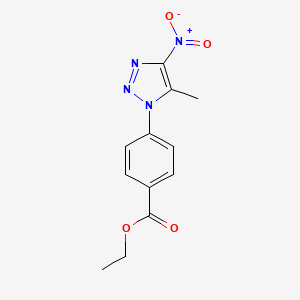

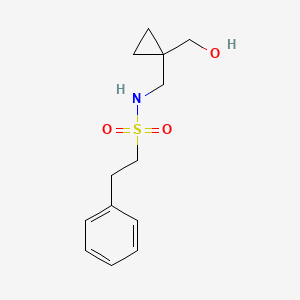

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, and a phenyl group, which is a six-membered carbon ring . The hydroxymethyl group indicates the presence of an alcohol functional group, and the sulfonamide group is a common functional group in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Cyclopropane rings are known to be strained and reactive . The presence of the phenyl ring could contribute to the stability of the molecule .Chemical Reactions Analysis

Cyclopropane rings are known to undergo a variety of reactions due to their strain. They can participate in ring-opening reactions, and the presence of the hydroxymethyl group could make the molecule more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

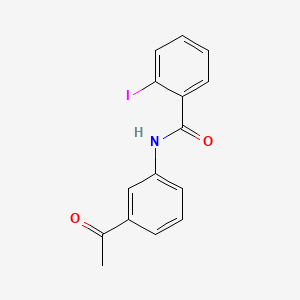

Cyclooxygenase-2 Inhibitors Development

A series of benzenesulfonamide derivatives, including similar structures to N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide, have been synthesized to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown promise in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain by selectively inhibiting COX-2 over COX-1, which could lead to fewer side effects compared to traditional NSAIDs. One notable compound, identified through this research, has advanced to phase II clinical trials, highlighting the therapeutic potential of such sulfonamides in managing pain and inflammation without the gastrointestinal and cardiovascular risks associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Synthesis of Benzonitriles

Research into the electrophilic cyanation of aryl and heteroaryl bromides has employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as a benign cyanation reagent. This work facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, contributing to the efficient production of pharmaceutical intermediates and highlighting the chemical versatility and applicability of sulfonamide derivatives in synthetic organic chemistry (Anbarasan et al., 2011).

Development of Endothelin Antagonists

The modification of benzenesulfonamide structures has led to the creation of potent endothelin-A (ETA) selective antagonists. By introducing various substituents to the phenyl ring of the sulfonamide, researchers were able to enhance binding and functional activity against ETA receptors. This work contributes to the development of new therapeutic agents for cardiovascular diseases, showcasing the importance of sulfonamide derivatives in the discovery of novel treatments (Murugesan et al., 1998).

Exploration of Sulfonamide Derivatives as 5-HT6 Receptor Antagonists

Sulfonamide derivatives, such as SB-399885, have been explored for their high affinity and selectivity as 5-HT6 receptor antagonists. These compounds have shown cognitive enhancing properties in animal models, suggesting potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This research underscores the sulfonamide scaffold's utility in developing CNS-active therapeutic agents (Hirst et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets

Mode of Action

S,2R)-9-{[1*,2*-bis(hydroxymethyl)cycloprop-1*-yl]methyl}guanine (A-5021), has been studied against herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus (VZV). A-5021 was mono-phosphorylated at the 2 site by viral thymidine kinases (TKs). The triphosphate form of A-5021 competitively inhibited HSV DNA polymerases with respect to dGTP .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura coupling reaction and the biosynthesis of cyclopropane in natural products .

Pharmacokinetics

The intracellular half-life of the triphosphate form of a similar compound, a-5021, was found to be considerably longer than that of acyclovir triphosphate and shorter than that of penciclovir triphosphate .

Result of Action

A similar compound, a-5021, was found to inhibit viral dna polymerase, which could potentially lead to the inhibition of viral replication .

Action Environment

Environmental factors such as temperature, ph, and the presence of other substances can generally affect the stability and efficacy of many compounds .

properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSDSNTZMADQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine](/img/structure/B2843542.png)

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)